molecular formula C11H14ClNO3 B1451293 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride CAS No. 1185295-61-7

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride

Cat. No.: B1451293
CAS No.: 1185295-61-7
M. Wt: 243.68 g/mol
InChI Key: KMDHTTVCGHYVQX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride is a heterocyclic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as chloroform and catalysts like anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as hydrogen gas in the presence of a catalyst. Solvents like methanol and chloroform are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoxazepine: A related compound with similar structural features but different functional groups.

    Benzodiazepines: These compounds share a similar ring system but have distinct pharmacological properties.

    Indole Derivatives: While structurally different, indole derivatives can exhibit similar biological activities.

Uniqueness

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12;/h1-4H,5-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHTTVCGHYVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-61-7
Record name 1,4-Benzoxazepine-4(5H)-acetic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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